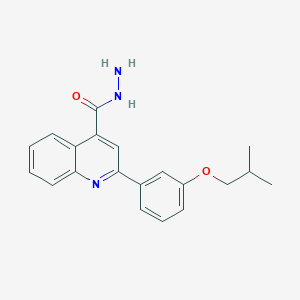

2-(3-Isobutoxyphenyl)quinoline-4-carbohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(3-Isobutoxyphenyl)quinoline-4-carbohydrazide is a biochemical used for proteomics research . It has a molecular formula of C20H21N3O2 and a molecular weight of 335.40 .

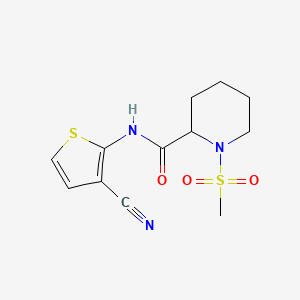

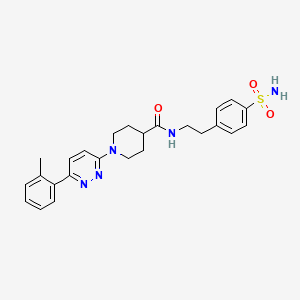

Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline ring attached to a phenyl ring through a carbohydrazide group . The phenyl ring is substituted with an isobutoxy group .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activities

- Synthesis and Antimicrobial Activities of Novel Quinoline Derivatives : Quinoline derivatives, including those related to 2-(3-Isobutoxyphenyl)quinoline-4-carbohydrazide, have been synthesized and evaluated for antimicrobial activities. These compounds demonstrated significant activity against various bacterial and fungal strains, comparable to standard drugs (Eswaran, Adhikari, & Shetty, 2009).

Analytical Applications

- Capillary Electrophoresis with Laser-Induced Fluorescence Detection : Quinoline derivatives have been used as precolumn derivatization agents for amino sugars. This method allows for sensitive detection of carbohydrates in biological mixtures (Liu, Shirota, & Novotny, 1991).

Corrosion Inhibition

- Novel Quinoline Derivatives as Corrosion Inhibitors : Quinoline derivatives have been studied for their potential as corrosion inhibitors in acidic mediums. They demonstrate effective inhibition for mild steel, with some derivatives showing up to 98.09% efficiency (Singh, Srivastava, & Quraishi, 2016).

Anti-Cancer Activity

- Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety : Quinoline hydrazide compounds, closely related to this compound, have shown promising anti-cancer activity against various cancer cell lines, including neuroblastoma and breast adenocarcinoma (Bingul et al., 2016).

Molecular Imaging

- Labeling and Evaluation of Quinoline-2-Carboxamides for Imaging : Quinoline derivatives have been explored for their potential in molecular imaging, specifically for visualizing peripheral benzodiazepine receptors using positron emission tomography (PET) (Matarrese et al., 2001).

Electronic and Optical Properties

- Synthesis, Characterization, and Study of Quinoline Based Derivatives : The electronic and nonlinear optical properties of quinoline derivatives have been extensively studied. These compounds show promise in various technological applications due to their chemical stability and electron-donating capabilities (Khalid et al., 2019).

Gold-Catalyzed Synthesis

- Au-Catalyzed Formation of Functionalized Quinolines : Gold-catalyzed methods have been developed for converting alkynyl arylazide derivatives into functionalized quinolines. This process is efficient and tolerates a wide variety of functional groups (Gronnier, Boissonnat, & Gagosz, 2013).

Eigenschaften

IUPAC Name |

2-[3-(2-methylpropoxy)phenyl]quinoline-4-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2/c1-13(2)12-25-15-7-5-6-14(10-15)19-11-17(20(24)23-21)16-8-3-4-9-18(16)22-19/h3-11,13H,12,21H2,1-2H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GACFTLVXJJSZEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(tert-butoxycarbonyl)-L-prolyl]piperidine-4-carboxylic acid](/img/structure/B2996949.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B2996954.png)

![1-(4-methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-(4-bromophenyl)-2-{[3-(2-thienyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]thio}acetamide](/img/structure/B2996957.png)

![5-(methoxymethyl)-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2996970.png)